2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a 4-methyl-5-(pyridin-2-yl)triazole core linked via a sulfanyl bridge to an N-(4-sulfamoylphenyl)acetamide group. Its structural complexity necessitates multi-step synthesis, often involving alkylation and condensation reactions .
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-22-15(13-4-2-3-9-18-13)20-21-16(22)26-10-14(23)19-11-5-7-12(8-6-11)27(17,24)25/h2-9H,10H2,1H3,(H,19,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPZKJTEJFYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the oxidative cyclization of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with appropriate thiol reagents under controlled conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . It is also studied for its potential as a catalyst in organic reactions .
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways . Its structural features make it a candidate for drug development .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities . Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials . Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins . It can also participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biological molecules .
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure consisting of:
- A triazole ring that is known for its role in various biological activities.
- A sulfanyl group that enhances its pharmacological properties.
- An acetanilide moiety which is often linked to biological activity.
Biological Activities
The biological activities of this compound have been evaluated through various studies, revealing a range of pharmacological effects:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to our target have shown effectiveness against various bacterial strains and fungi. The triazole moiety is crucial for this activity, as it interacts with microbial enzymes and disrupts their function .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values in the micromolar range. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of tyrosinase (AbTYR), an enzyme implicated in melanin production and associated with hyperpigmentation disorders. The inhibition potency was assessed using colorimetric assays, indicating effective micromolar inhibition .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring or the acetamide moiety can lead to changes in potency and selectivity. For example:
- Substituents on the pyridine ring can enhance interactions with target enzymes.
- Alkyl or aryl groups on the sulfanyl moiety can improve solubility and bioavailability.
A study indicated that certain modifications led to increased inhibitory activity against AbTYR, suggesting that careful design of these substituents can yield more potent derivatives .
Case Studies
- Inhibition of Tyrosinase : A derivative similar to our target compound was synthesized and tested for its ability to inhibit AbTYR. Results showed an IC50 value of 6.2 μM, indicating significant inhibitory potential .
- Anticancer Screening : Another study evaluated a series of triazole derivatives against various cancer cell lines. Compounds were found to have varying degrees of cytotoxicity, with some exhibiting IC50 values as low as 27.3 μM against breast cancer cells .
Comparison with Similar Compounds
Core Triazole and Pyridine Variations
- Pyridine Positional Isomerism: Target Compound: Pyridin-2-yl substituent at the 5-position of the triazole ring. Analog (): Pyridin-4-yl group at the 5-position of triazole. Analog (): Pyridin-3-yl group paired with a 4-ethoxyphenyl substituent. The ethoxy group enhances lipophilicity, which may improve membrane permeability but reduce solubility compared to the target’s sulfamoyl group .
Triazole Substituents :
- Target Compound : 4-methyl group on the triazole.
- Analog () : 4-chloro-2-methylphenyl group on the acetamide. Chlorine’s electron-withdrawing effect may increase metabolic stability but could introduce toxicity risks absent in the target compound’s sulfamoyl group .
Acetamide Modifications
- Sulfamoyl vs. In contrast: : Anti-exudative acetamides with furan-2-yl substituents show comparable activity to diclofenac sodium but lack the sulfamoyl group’s enzyme-targeting versatility . : Mesityl-substituted analogs exhibit thiazole or oxadiazole rings instead of triazoles, reducing nitrogen-rich heterocyclic interactions .
Antimicrobial and Anti-Inflammatory Potential
- Target Compound : The sulfamoyl group may enhance broad-spectrum antimicrobial activity via sulfonamide-mediated pathways, similar to sulfamethoxazole .
- Analog (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrate anti-exudative activity (85% reduction in edema at 10 mg/kg), comparable to diclofenac sodium. However, the target compound’s sulfamoyl group could improve potency or duration .
Anticancer and Enzyme Modulation
- Analog () : Bromine-substituted acetamides show anticancer activity (IC₅₀ = 12 µM against HeLa cells), attributed to halogen-induced DNA intercalation. The target compound’s sulfamoyl group may instead inhibit folate biosynthesis or carbonic anhydrase .
- Analog () : Thiazole-containing analogs exhibit unique receptor-binding profiles due to sulfur’s polarizability, contrasting with the target’s triazole-pyridine system .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity (Key Finding) | Reference |
|---|---|---|---|
| Target Compound | 4-methyl, pyridin-2-yl, 4-sulfamoylphenyl | Potential sulfonamide-like enzyme inhibition | |
| 2-{[4-Phenyl-5-(Pyridin-4-yl)-1,2,4-Triazol-3-yl]Sulfanyl}-N-(1H-1,2,4-Triazol-3-yl)Acetamide | Pyridin-4-yl, phenyl, triazolyl-acetamide | Antiproliferative (HeLa IC₅₀ = 18 µM) | |
| N-(4-Chloro-2-Methylphenyl)-2-{[4-(4-Ethoxyphenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide | Chloro, ethoxyphenyl, pyridin-3-yl | Anticancer (HeLa IC₅₀ = 12 µM) | |
| 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide | Furan-2-yl, amino-triazole | Anti-exudative (85% edema reduction) |
Q & A
Advanced Research Question
In vitro assays :
- Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorogenic substrates .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Computational docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., EGFR or COX-2) .
What computational approaches predict the compound’s physicochemical and pharmacokinetic properties?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
- Molecular Dynamics (MD) simulations : Evaluate solubility in aqueous media by analyzing hydration shells around sulfamoyl groups .
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
How do structural modifications influence pharmacological activity?
Advanced Research Question
SAR strategies :
- Pyridine substitution : Replace pyridin-2-yl with pyridin-4-yl to alter steric effects and hydrogen-bonding capacity .
- Sulfamoyl group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Triazole alkylation : Vary the methyl group at N4 to study conformational effects on target binding .
What methodologies address solubility challenges in formulation studies?
Advanced Research Question
- Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility (>1 mg/mL) .
- Solid dispersions : Spray-drying with PVP-K30 or HPMC-AS to enhance dissolution rates .
- pH adjustment : Ionize sulfamoyl groups in buffered solutions (pH 7.4) for parenteral formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
